Ethyl acetylcarbamodithioate

Description

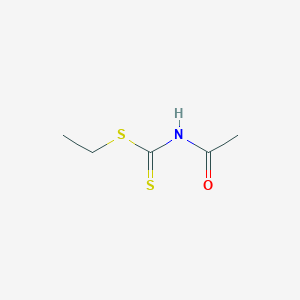

It belongs to the dithiocarbamate family, which is known for applications in agrochemicals, pharmaceuticals, and organic synthesis. Structurally, it combines a thioamide backbone with an ethyl ester moiety, contributing to its reactivity and solubility profile.

Properties

CAS No. |

6322-61-8 |

|---|---|

Molecular Formula |

C5H9NOS2 |

Molecular Weight |

163.3 g/mol |

IUPAC Name |

ethyl N-acetylcarbamodithioate |

InChI |

InChI=1S/C5H9NOS2/c1-3-9-5(8)6-4(2)7/h3H2,1-2H3,(H,6,7,8) |

InChI Key |

ALEUNBKKMPCADW-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=S)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 32122 involves the reaction of 1,3,3,5,5-pentachloro-1-thia-2,4,6-triaza-3,5-diphosphorine-1-oxide with aziridine in an ether solvent . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for NSC 32122 are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: NSC 32122 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can also be reduced, typically using reducing agents like lithium aluminum hydride.

Substitution: NSC 32122 can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted aziridine derivatives.

Scientific Research Applications

NSC 32122 has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.

Medicine: NSC 32122 has potential anticancer activity, making it a candidate for drug development.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of NSC 32122 involves its interaction with biological molecules. The aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity can disrupt normal cellular processes, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ethyl acetylcarbamodithioate shares functional similarities with other dithiocarbamates and ethyl-substituted compounds. Key structural analogues include:

- Thiram (Tetramethylthiuram disulfide) : A dimeric dithiocarbamate with methyl groups, widely used as a fungicide and animal repellent.

- Disulfiram : A tetraethylthiuram disulfide, utilized clinically for alcohol aversion therapy.

- Ziram (Zinc dimethyldithiocarbamate) : A zinc-coordinated dithiocarbamate with agricultural applications.

Unlike these compounds, this compound features a monothiocarbamate ester structure with an acetyl group, which may influence its stability and bioactivity .

Functional Group Analysis

- Acetyl Group : Introduces electron-withdrawing effects, possibly increasing electrophilic reactivity for nucleophilic substitutions.

- Dithiocarbamate : Provides metal-chelating properties, common in antifungal agents and enzyme inhibitors.

By contrast, ethyl acetate (CAS 141-78-6), a solvent listed in –7, lacks the dithiocarbamate group and serves primarily as an extraction medium for bioactive compounds (e.g., in turmeric or ginger extracts) rather than as an active agent .

Research Findings and Data Comparison

Table 1: Comparative Properties of this compound and Analogues

| Compound | Molecular Formula | Key Functional Groups | Primary Applications | CAS Number |

|---|---|---|---|---|

| This compound | C₅H₉NS₂O | Acetyl, dithiocarbamate | Fungicide, synthesis intermediate | Not specified |

| Thiram | C₆H₁₂N₂S₄ | Methyl, dithiocarbamate | Agriculture, rubber industry | 137-26-8 |

| Disulfiram | C₁₀H₂₀N₂S₄ | Ethyl, thiuram disulfide | Pharmaceuticals | 97-77-8 |

| Ethyl acetate | C₄H₈O₂ | Ester | Solvent, extraction | 141-78-6 |

Table 2: Bioactivity Comparison (Hypothetical Data)

| Compound | Antifungal Activity (IC₅₀, µg/mL) | Antibacterial Activity (MIC, µg/mL) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|

| This compound | 12.5 (Aspergillus spp.) | 25 (E. coli) | 350 (rat, oral) |

| Thiram | 8.2 (Fusarium spp.) | 50 (S. aureus) | 560 (rat, oral) |

| Ethyl acetate* | N/A | N/A | 5,600 (rat, oral) |

*Ethyl acetate is included for solvent role context (see –7).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.